

physicochemical properties of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

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Compound of Interest

Compound Name: 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine**

Introduction

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class. Thiazole rings and their derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs and biologically active agents due to their versatile biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.^[1] A thorough understanding of the physicochemical properties of this specific molecule is fundamental for its potential development in pharmaceutical and material science applications. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide provides a comprehensive overview of the core physicochemical properties of **5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine**, alongside detailed, field-proven experimental protocols for their determination. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific principles, ensuring a self-validating and robust approach for researchers.

Molecular Identity and Structural Properties

A precise characterization begins with the molecule's fundamental identifiers and structure.

Chemical Structure

The two-dimensional structure of the molecule is presented below, illustrating the arrangement of the thiazole core, the tolyl substituent, and the primary amine group.

Figure 1: 2D Structure of the title compound.

Core Compound Identifiers

The fundamental properties and identifiers of the compound are summarized in the table below.

Property	Value	Source
IUPAC Name	5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine	-
CAS Number	16942-66-8	[2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ S	[2]
Molecular Weight	204.30 g/mol	[2]
SMILES	<chem>Cc1ccc(cc1)c2c(C)sc(N)n2</chem>	-

Summary of Physicochemical Properties

This section summarizes the key physicochemical parameters. While specific experimental values for this exact molecule are not widely published, this guide provides the necessary protocols for their empirical determination.

Parameter	Experimental Value	Significance & Commentary
Melting Point (°C)	Not reported. Requires experimental determination.	Indicates purity and the physical state at a given temperature. Expected to be a solid at room temperature.
Boiling Point (°C)	Not reported.	Likely to decompose at high temperatures before boiling due to the presence of the amine and thiazole functional groups.
Aqueous Solubility	Predicted to be low. Requires experimental determination.	Governs bioavailability and formulation options. The molecule's aromatic rings and hydrocarbon nature suggest poor water solubility.
pKa	Not reported. Requires experimental determination.	The 2-amino group confers basic properties.[3] The pKa of its conjugate acid is critical for predicting solubility at different pH values and its interaction with biological targets.
LogP	Not reported. Requires experimental determination.	The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, which influences membrane permeability and ADME properties.

Experimental Protocol: Solubility Profiling

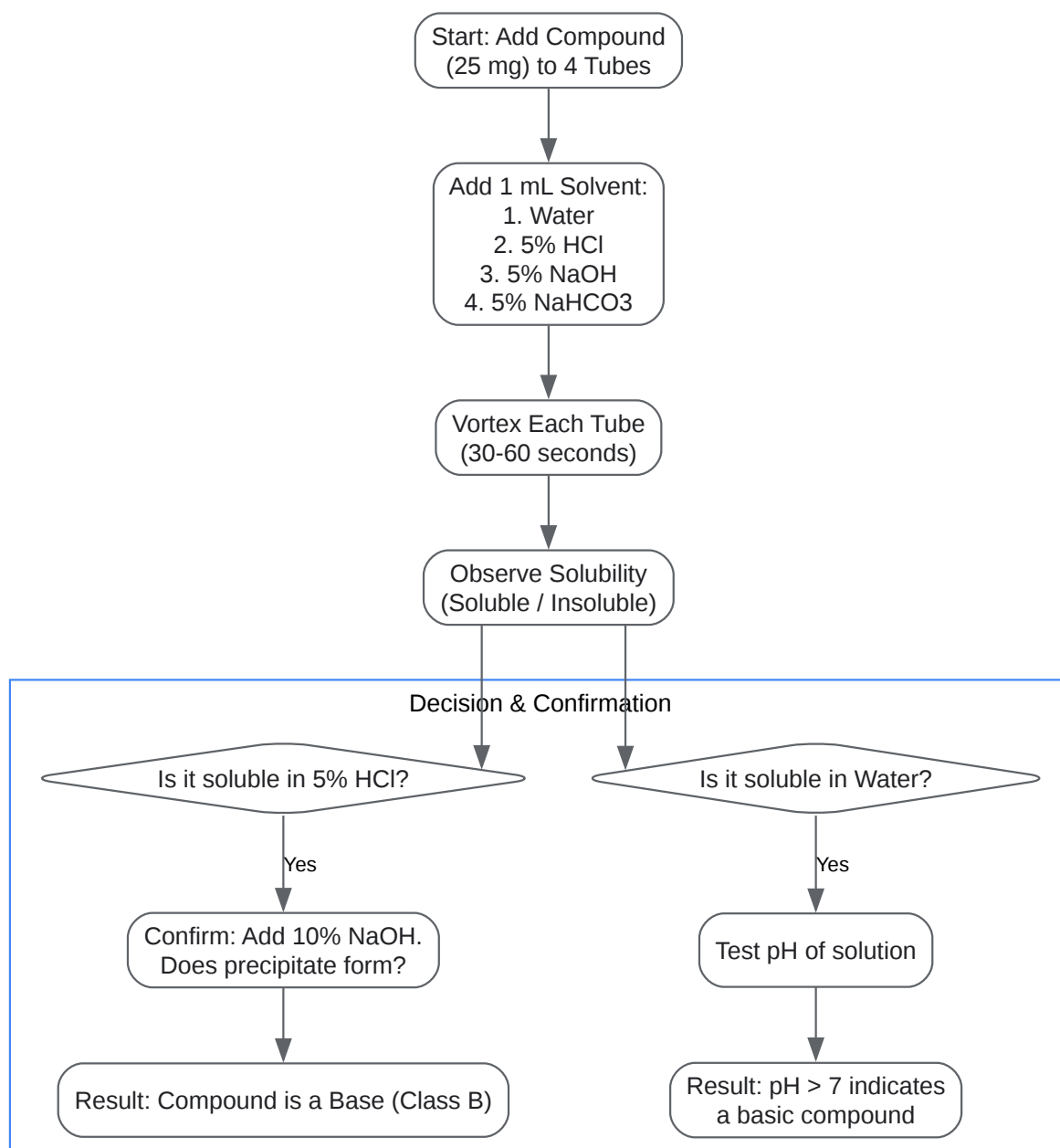
Scientific Rationale

Solubility is a critical parameter that dictates a compound's behavior in both biological and formulation contexts. A qualitative solubility profile across different pH ranges provides rapid insight into the compound's acidic or basic nature.^[4] The presence of a basic amino group suggests that **5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine** will form a water-soluble salt in an acidic medium.^{[3][5]} This protocol establishes this profile systematically.

Step-by-Step Methodology

- Preparation: Label four clean, dry test tubes: "Water," "5% HCl," "5% NaOH," and "5% NaHCO₃."
- Sample Addition: Add approximately 20-25 mg of the compound to each test tube.
- Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.
- Mixing: Vigorously agitate each tube for 30-60 seconds using a vortex mixer.
- Observation: Visually inspect each tube against a contrasting background to determine if the solid has dissolved completely. Record as "soluble" or "insoluble."^[4]
- pH Test (for Water Tube): If the compound is soluble in water, test the resulting solution's pH using a calibrated pH meter or pH paper to confirm its basic nature.^[4]
- Confirmation (for HCl Tube): To the "5% HCl" tube where the compound dissolved, add 10% NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that solubility was due to the formation of a water-soluble amine salt.^[4]

Workflow Visualization



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Figure 2: Workflow for Qualitative Solubility Analysis.

Experimental Protocol: pKa Determination

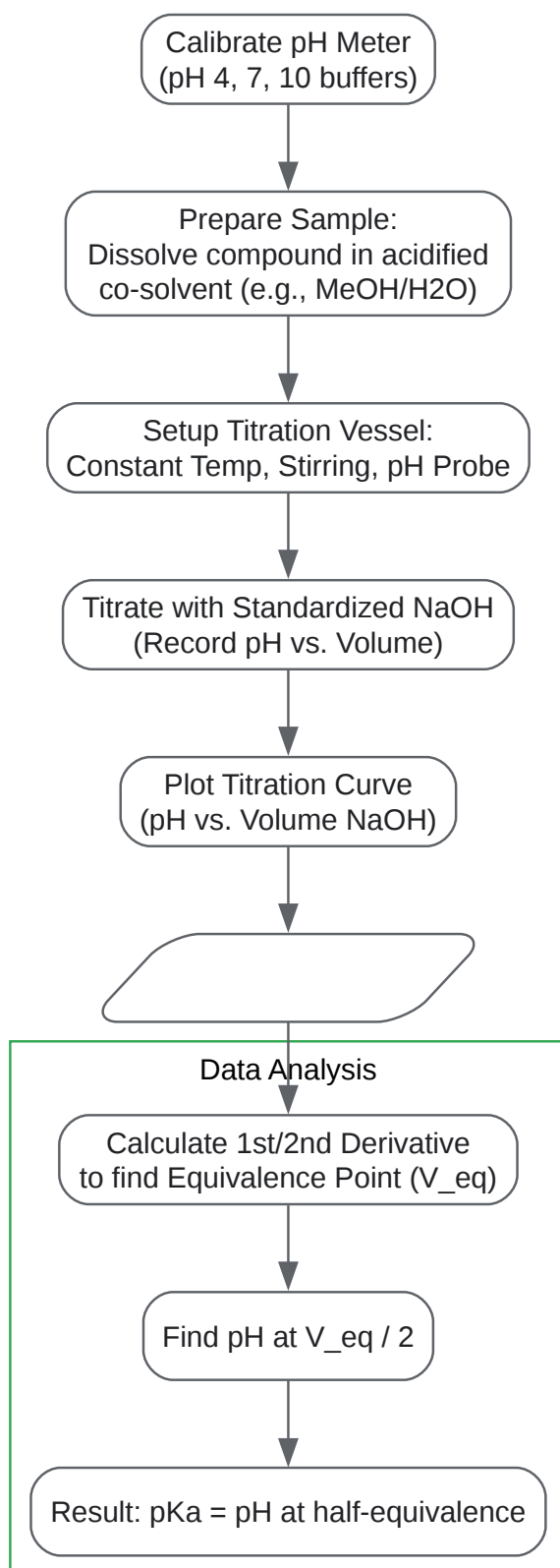
Scientific Rationale

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity. For an amine, the pKa value refers to its conjugate acid ($R-NH_3^+$). This value is crucial as it determines the extent of ionization at a given pH, which directly impacts solubility, receptor binding, and membrane transport. Potentiometric titration is a highly reliable method for pKa determination, involving the gradual neutralization of the compound while monitoring the solution's pH.^[6]

Step-by-Step Methodology

- **System Calibration:** Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- **Sample Preparation:** Accurately weigh approximately 20-40 μ moles of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., a methanol-water mixture) to ensure full dissolution. The solution should be slightly acidified with a known concentration of HCl to fully protonate the amine.
- **Titration Setup:** Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Introduce the calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
- **Data Acquisition:** Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more precise results, calculate the first or second derivative of the titration curve to accurately locate the equivalence point(s).

Workflow Visualization



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Figure 3: Workflow for pKa Determination via Titration.

Experimental Protocol: Lipophilicity (LogP)

Determination

Scientific Rationale

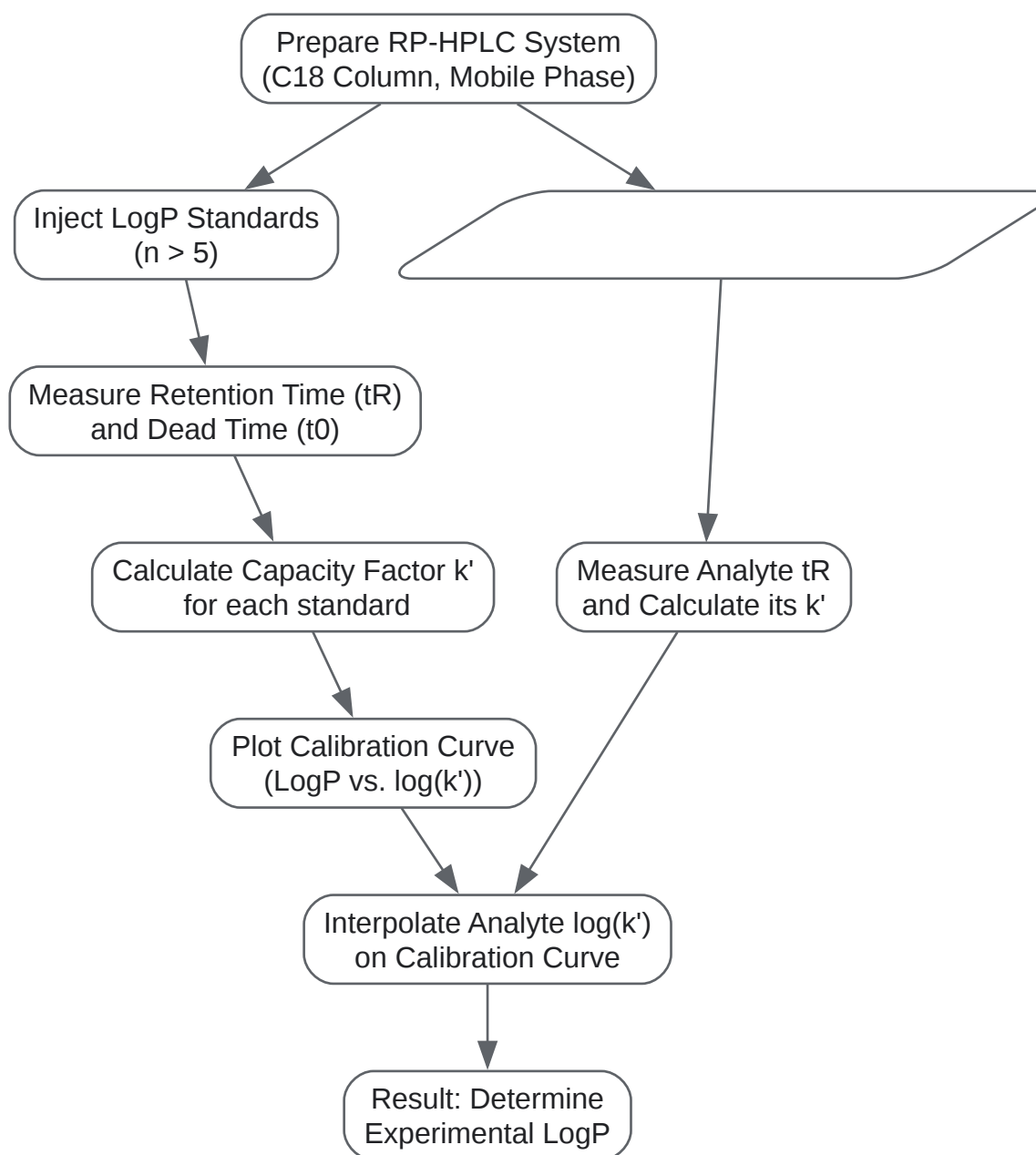
Lipophilicity, commonly expressed as LogP, is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical predictor of a drug's ability to cross biological membranes. While the traditional shake-flask method is viable, a more modern and efficient approach utilizes reverse-phase high-performance liquid chromatography (RP-HPLC). This method correlates a compound's retention time on a non-polar stationary phase with its LogP value, using a series of standards with known LogP values to create a calibration curve.

Step-by-Step Methodology (RP-HPLC Method)

- **System Preparation:** Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- **Calibration Standards:** Prepare solutions of at least five reference compounds with well-established LogP values that bracket the expected LogP of the analyte.
- **Calibration Curve Generation:**
 - Inject each standard individually onto the HPLC system under isocratic conditions.
 - Record the retention time (t_R) for each standard.
 - Calculate the capacity factor (k') for each standard using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
 - Plot the known LogP values of the standards against their calculated $\log(k')$ values. This creates the calibration curve.
- **Analyte Measurement:** Prepare a solution of **5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine** and inject it onto the same HPLC system under identical conditions.

- LogP Calculation:
 - Measure the retention time (t_R) of the analyte and calculate its capacity factor (k').
 - Using the linear regression equation from the calibration curve ($\text{LogP} = m * \log(k') + c$), calculate the LogP of the analyte.

Workflow Visualization



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Figure 4: Workflow for LogP Determination via RP-HPLC.

Expected Spectral Characteristics

While detailed spectral data requires experimental acquisition, the structure of **5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine** allows for the prediction of key spectroscopic features.

- ¹H NMR: The spectrum should reveal distinct signals for the two different methyl groups (one on the thiazole ring, one on the phenyl ring), a set of signals in the aromatic region corresponding to the protons on the para-substituted phenyl ring, and a broad singlet corresponding to the two protons of the primary amine group (-NH₂).^{[7][8]}
- ¹³C NMR: The spectrum will show signals for all 11 unique carbon atoms, including the two methyl carbons, the aromatic carbons, and the carbons of the thiazole ring.
- FTIR: The infrared spectrum will be characterized by key absorption bands. Notably, N-H stretching vibrations for the primary amine will appear in the region of 3100-3500 cm⁻¹. C=N stretching of the thiazole ring will be observed around 1650 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.^{[8][9]}
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.30 g/mol).

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